molecular formula C10H16O B039321 (6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one CAS No. 119439-21-3

(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one

Cat. No.: B039321
CAS No.: 119439-21-3
M. Wt: 152.23 g/mol
InChI Key: RIGRXRHXNMJXHD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is an organic compound characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, isopropyl bromide, and methyl iodide.

    Formation of Intermediate: The initial step involves the alkylation of cyclohexanone with isopropyl bromide under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydride, to form the cyclohexenone ring.

    Methylation: The final step involves the methylation of the cyclohexenone ring using methyl iodide under basic conditions to yield (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one.

Industrial Production Methods: In an industrial setting, the production of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic pathways.

Comparison with Similar Compounds

    ®-3-Isopropyl-6-methyl-3-cyclohexen-1-one: The enantiomer of the compound, with similar but distinct properties.

    3-Isopropyl-6-methylcyclohexanone: A structurally similar compound with a saturated ring.

    3-Isopropyl-6-methyl-2-cyclohexen-1-one: A compound with a double bond in a different position.

Uniqueness: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is unique due to its specific stereochemistry and the position of the functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

119439-21-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1

InChI Key

RIGRXRHXNMJXHD-QMMMGPOBSA-N

SMILES

CC1CC=C(CC1=O)C(C)C

Isomeric SMILES

C[C@H]1CC=C(CC1=O)C(C)C

Canonical SMILES

CC1CC=C(CC1=O)C(C)C

Synonyms

3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6S)-(9CI)

Origin of Product

United States

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